molecular formula C7H6NNaO5S2 B3308884 Sodium S-(4-nitrobenzyl) sulfurothioate CAS No. 94039-56-2

Sodium S-(4-nitrobenzyl) sulfurothioate

Cat. No. B3308884
CAS RN: 94039-56-2
M. Wt: 271.3 g/mol
InChI Key: VPKXCUXASBIABC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium S-(4-nitrobenzyl) sulfurothioate is a chemical compound with the molecular formula C7H6NNaO5S2 and a molecular weight of 271.25 . It is a sodium salt of an organic compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of Sodium S-(4-nitrobenzyl) sulfurothioate, a related compound, α-organylthio esters and α-organylthio ketones, can be prepared by the reaction of β-keto esters with sodium S-benzyl sulfurothioate or sodium S-alkyl sulfurothioate (Bunte salts) under basic conditions in toluene as the solvent at 100 °C .

Future Directions

While there isn’t specific information available on the future directions of Sodium S-(4-nitrobenzyl) sulfurothioate, sodium S-organyl sulfurothioates, also known as Bunte salts, have been rediscovered by many researchers as stable, nonhygroscopic, and moisture-resistant thiolating agents. They have been actively studied as precursors for the preparation of diverse sulfur-containing compounds . This suggests that Sodium S-(4-nitrobenzyl) sulfurothioate could potentially have similar applications in the future.

properties

IUPAC Name

sodium;1-nitro-4-(sulfonatosulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S2.Na/c9-8(10)7-3-1-6(2-4-7)5-14-15(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXCUXASBIABC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSS(=O)(=O)[O-])[N+](=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SodiumS-(4-nitrobenzyl)sulfurothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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